molecular formula C18H26N2O4 B7924699 3-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester

3-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7924699
M. Wt: 334.4 g/mol
InChI Key: PDKRDLHQXMIYOJ-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-based derivative featuring a benzyl ester group at the 1-position and a carboxymethyl-isopropyl-amine substituent at the 3-position of the pyrrolidine ring. Its molecular formula is C19H26N2O4, with a molecular weight of 346.42 g/mol (estimated from analogs in ). The carboxymethyl-isopropyl-amine moiety introduces both hydrophilic (carboxylic acid) and hydrophobic (isopropyl) properties, making it a versatile intermediate in medicinal chemistry, particularly for neurotensin receptor modulation or as a precursor for small-molecule agonists .

Properties

IUPAC Name

2-[(1-phenylmethoxycarbonylpyrrolidin-3-yl)methyl-propan-2-ylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-14(2)20(12-17(21)22)11-16-8-9-19(10-16)18(23)24-13-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKRDLHQXMIYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCN(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(Carboxymethyl-isopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester, also known by its CAS number 1354011-25-8, is a complex organic compound that exhibits significant biological activity. This compound is characterized by its unique structure, which includes a pyrrolidine ring and various functional groups that may interact with biological systems. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H24N2O4C_{17}H_{24}N_{2}O_{4} with a molecular weight of 320.4 g/mol. The structural features include:

  • A pyrrolidine ring , which contributes to its cyclic structure.
  • A carboxymethyl group , enhancing its solubility and reactivity.
  • A benzyl ester moiety , which can influence its pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets through various biochemical pathways, leading to observed physiological effects.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing signal transduction processes.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

Antioxidant Activity

Studies have shown that related compounds possess antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.

Anticancer Properties

Some derivatives of pyrrolidine-based compounds have demonstrated anticancer effects by inducing apoptosis in cancer cells. This suggests that this compound may have potential as an anticancer agent.

Enzyme Inhibition

Recent studies highlight the potential of similar compounds as inhibitors of arginase, an enzyme involved in the urea cycle and linked to several pathological conditions. For instance, analogs have shown up to a 1000-fold increase in potency compared to standard inhibitors .

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of pyrrolidine derivatives:

Study ReferenceFocus AreaKey Findings
Synthesis and CharacterizationDetailed synthetic routes leading to the compound's formation were established, highlighting its complex structure.
Arginase InhibitionDiscovery of novel inhibitors with enhanced potency; suggests similar mechanisms may apply to the target compound.
Biological ApplicationsExplored potential applications in medicinal chemistry, emphasizing the need for further research into therapeutic uses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidine Ring

3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1353962-43-2)
  • Structural Difference: Cyclopropyl group replaces isopropyl in the amino side chain.
  • Impact : Cyclopropyl’s smaller size and increased ring strain may enhance binding specificity in receptor targets compared to the bulkier isopropyl group. This analog is reported in neurotensin receptor research .
  • Synthesis : Similar benzyl ester protection strategies are employed, as seen in for tert-butyl ester analogs.
2-(Naphthalen-2-ylmethyl)pyrrolidine-1-carboxylic acid benzyl ester (Compound 24)
  • Structural Difference : Naphthalen-2-ylmethyl group replaces the carboxymethyl-isopropyl-amine side chain.
  • Properties: Higher hydrophobicity (C21H23NO4) due to the aromatic naphthalene group, reducing aqueous solubility but improving membrane permeability.
  • Synthetic Yield : 88% via bromonaphthalene coupling ().
(±)-2-(4-(Acetoxymethyl)benzyl)pyrrolidine-1-carboxylic acid benzyl ester (Compound 26)
  • Structural Difference : Acetoxymethylbenzyl substituent introduces an ester-protected hydroxyl group.
  • Reactivity : The acetoxy group can be hydrolyzed to a hydroxyl moiety post-synthesis, enabling further functionalization.
  • Analytical Data: C21H23NO4 (Calc. C 71.37%, H 6.56%; Found C 71.15%, H 6.62%) .

Amino Side Chain Modifications

3-[(2-Amino-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1353954-85-4)
  • Structural Difference: 2-Amino-acetyl group replaces carboxymethyl in the side chain.
  • Functionality : The primary amine in the acetyl group allows for conjugation or salt formation, enhancing solubility in acidic conditions .
3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1353960-74-3)
  • Structural Difference: Branched 2-amino-3-methyl-butyryl group introduces chiral centers.
  • Applications : Used in peptide mimetics due to its stereochemical complexity ().

Ring System Variations

3-[(Carboxymethyl-isopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester (CAS: 1353982-80-5)
  • Structural Difference : Piperidine (6-membered ring) replaces pyrrolidine (5-membered ring).
  • Impact : Reduced ring strain in piperidine may improve metabolic stability but decrease conformational rigidity compared to pyrrolidine. Molecular weight: 348.44 g/mol (C19H28N2O4) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Synthetic Yield Purity Reference
Target Compound C19H26N2O4 346.42 Carboxymethyl-isopropyl-amine N/A >95% (est.)
3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid Bn ester C19H24N2O4 344.41 Cyclopropyl-amine N/A >96%
2-(Naphthalen-2-ylmethyl)pyrrolidine-1-carboxylic acid Bn ester (24) C21H23NO4 353.41 Naphthalen-2-ylmethyl 88% 99% (1H NMR)
3-[(2-Amino-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid Bn ester C16H21N3O3 315.36 2-Amino-acetyl N/A >95%
Piperidine analog (CAS: 1353982-80-5) C19H28N2O4 348.44 Piperidine core N/A 96%

Key Research Findings

  • Synthetic Efficiency : Bromoarene coupling (e.g., ) yields >85% for aromatic analogs, while tert-butyl ester deprotection () achieves ~83% efficiency for sulfonamide derivatives.
  • Solubility Trends : Carboxymethyl-isopropyl derivatives exhibit balanced lipophilicity (logP ~1.5–2.0), whereas naphthalene-containing analogs (logP >3) are more suited for lipid-rich environments .
  • Biological Relevance : The target compound’s isopropyl group may enhance binding to hydrophobic pockets in neurotensin receptors compared to cyclopropyl or acetylated analogs .

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